molecular formula C26H27N3O5S B4318609 3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid

3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid

Cat. No.: B4318609
M. Wt: 493.6 g/mol
InChI Key: YSEYIDAXQSRKGV-UHFFFAOYSA-N
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Description

3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid: is a complex organic compound that features a unique structure combining an oxazole ring, a sulfonamide group, and a tetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring and the benzoic acid moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the oxazole ring and benzoic acid.

    Reduction Products: Amino derivatives from the reduction of the sulfonamide group.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Protein Binding: It can bind to specific proteins, affecting their function.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutic Agents: Potential use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

    Chemical Sensors: It can be used in the development of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of 3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid involves:

    Molecular Targets: The compound targets specific enzymes and proteins, binding to their active sites and inhibiting their function.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,3-oxazole: A simpler oxazole derivative with similar biological activities.

    Sulfonamide Derivatives: Compounds with a sulfonamide group, often used as antibiotics.

    Tetracyclic Compounds: Molecules with a tetracyclic framework, used in various medicinal applications.

Uniqueness

    Structural Complexity: The combination of an oxazole ring, sulfonamide group, and tetracyclic framework makes this compound unique.

    Biological Activity: Its unique structure may result in distinct biological activities compared to simpler analogs.

Properties

IUPAC Name

3-[5-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-10-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-13-14(2)34-26(27-13)29-35(32,33)19-8-9-21-20(12-19)22-15-6-7-16(10-15)23(22)24(28-21)17-4-3-5-18(11-17)25(30)31/h3-5,8-9,11-12,15-16,22-24,28H,6-7,10H2,1-2H3,(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEYIDAXQSRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC(=CC=C6)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid
Reactant of Route 2
3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid
Reactant of Route 3
3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid
Reactant of Route 4
3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid
Reactant of Route 5
3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl}benzoic acid

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